Ethyl 2-(azetidin-3-yl)thiazole-4-carboxylate 2,2,2-trifluoroacetate
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Overview
Description
“Ethyl 2-(azetidin-3-yl)thiazole-4-carboxylate 2,2,2-trifluoroacetate” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are significant in the field of medicinal chemistry as they are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .
Synthesis Analysis
The synthesis of similar compounds, such as 2-aminothiazole-4-carboxylate Schiff bases, has been reported . These compounds were synthesized and characterized by FTIR and NMR (1H and 13C) . The yield was 60%, with a melting point of 200–202 °C . The IR spectrum showed peaks corresponding to C=O ester, C–H, C=C, C=N, and OH groups . The 1H NMR spectrum showed signals corresponding to CH2, CH3, thiazole, and aromatic protons .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles have been found to have diverse biological activities . They have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antibiotic Research
Ethyl 2-(azetidin-3-yl)thiazole-4-carboxylate 2,2,2-trifluoroacetate and its derivatives have been explored in the field of antibiotic research. Studies have shown that certain derivatives exhibit significant antimicrobial activity, particularly against Gram-negative bacteria. This suggests their potential as a new class of heteroatom-activated beta-lactam antibiotics (Woulfe & Miller, 1985).
Antifungal and Antimicrobial Agents
Research has been conducted on the synthesis of various derivatives of ethyl 2-(azetidin-3-yl)thiazole-4-carboxylate and their evaluation as antifungal and antimicrobial agents. Compounds synthesized from this chemical have shown effectiveness against a range of microbial strains, indicating their potential use in developing new antimicrobial drugs (Makwane et al., 2018).
Synthesis of Heterocyclic Compounds
The compound has been used as a precursor in the synthesis of various heterocyclic compounds, including thiazoles and azetidinones. These synthesized compounds have been explored for their biological activities, such as antibacterial properties, demonstrating the versatility of ethyl 2-(azetidin-3-yl)thiazole-4-carboxylate in organic synthesis (Boy & Guernon, 2005).
Development of Molluscicidal Properties
In the field of agriculture and pest control, derivatives of this compound have been investigated for their molluscicidal properties. This research is significant in controlling pests that affect agricultural productivity (El-bayouki & Basyouni, 1988).
Future Directions
The future directions for research on “Ethyl 2-(azetidin-3-yl)thiazole-4-carboxylate 2,2,2-trifluoroacetate” and similar compounds could include further exploration of their therapeutic roles, given their promising antibacterial and antifungal potential . Additionally, more research could be done to fully understand their mechanism of action and to optimize their synthesis process.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the solvent environment .
Properties
IUPAC Name |
ethyl 2-(azetidin-3-yl)-1,3-thiazole-4-carboxylate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S.C2HF3O2/c1-2-13-9(12)7-5-14-8(11-7)6-3-10-4-6;3-2(4,5)1(6)7/h5-6,10H,2-4H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLXPKXMCXVJPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2CNC2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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